molecular formula C10H12Cl3N B1531892 3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride CAS No. 1956386-37-0

3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride

Cat. No. B1531892
CAS RN: 1956386-37-0
M. Wt: 252.6 g/mol
InChI Key: PSKGQFUQOPRQRU-UHFFFAOYSA-N
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Description

“3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1956386-37-0 and a linear formula of C10H12CL3N . It has a molecular weight of 252.57 .


Synthesis Analysis

Pyrrolidine compounds can be synthesized using different strategies . One approach involves constructing the ring from different cyclic or acyclic precursors, while another involves functionalizing preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and spatial orientations of substituents can lead to different biological profiles of drug candidates .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C10H11Cl2N.ClH/c11-9-3-1-2-8(10(9)12)7-4-5-13-6-7;/h1-3,7,13H,4-6H2;1H .


Chemical Reactions Analysis

The structure-activity relationship (SAR) of pyrrolidine compounds can be influenced by steric factors . The para-substituent on the phenyl ketone can influence the biological activity .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a dry room at room temperature .

Scientific Research Applications

Synthesis and Characterization

The compound plays a role in the synthesis and characterization of various chemical complexes and materials. For example, Co(III) complexes with pyrrolidine and other amines have been synthesized, showcasing the utility of pyrrolidine derivatives in creating complexes with potential applications in materials science and catalysis (Amirnasr et al., 2001). Similarly, the study of intramolecular hydrogen atom transfer in related pyrrolidine compounds has provided insights into photochemical behaviors, demonstrating the relevance of such structures in understanding chemical reactions and designing light-responsive materials (Obi et al., 1998).

Electronic and Spectroscopic Properties

Research has explored the electronic structure and spectroscopic properties of compounds related to 3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride. This includes studies on derivatives with heteroaryl groups, which exhibit interesting photophysical properties with potential applications in optoelectronics and sensing technologies (Lukes et al., 2015).

Photophysical Applications

The compound and its derivatives have been investigated for their potential in creating fluorescent sensors and other photophysical applications. For instance, heteroatom-containing luminogens related to this structure have been developed for use as fluorescent pH sensors, showcasing the compound's relevance in the design of sensitive and selective sensing materials (Yang et al., 2013).

Chemical Interactions and Mechanisms

Studies on the mechanism of ring expansions and reactions of pyrroles with dichlorocarbene provide insights into the chemical behavior and reactivity of pyrrolidine derivatives. These findings are crucial for understanding reaction mechanisms and designing new synthetic routes in organic chemistry (Jones & Rees, 1969).

Material Science and Electropolymerization

Research has also delved into the fabrication of conductive polymer films using electropolymerization techniques involving pyrrolidine derivatives. This highlights the compound's potential applications in the development of electronic and electrochemical devices, pointing towards its versatility in materials science (Zhu et al., 2011).

Safety and Hazards

When handling this compound, it is recommended to wash face, hands, and any exposed skin thoroughly. It should not be eaten, drunk, or smoked when using this product. It should only be used outdoors or in a well-ventilated area. It is advised not to breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

Pyrrolidine compounds, including “3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride”, have potential in drug discovery due to their versatile scaffold . They can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-(2,3-dichlorophenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N.ClH/c11-9-3-1-2-8(10(9)12)7-4-5-13-6-7;/h1-3,7,13H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKGQFUQOPRQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=C(C(=CC=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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